molecular formula C4H2ClFO2S2 B2845776 2-Thiophenesulfonyl fluoride, 5-chloro- CAS No. 108158-05-0

2-Thiophenesulfonyl fluoride, 5-chloro-

Cat. No.: B2845776
CAS No.: 108158-05-0
M. Wt: 200.63
InChI Key: XZQCGAGVTAESGC-UHFFFAOYSA-N
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Description

2-Thiophenesulfonyl fluoride, 5-chloro- is a useful research compound. Its molecular formula is C4H2ClFO2S2 and its molecular weight is 200.63. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that the compound may interact with various proteins or nucleic acids depending on the specific context of its use.

Mode of Action

It is known that the compound can be used in click chemistry approaches through sulfates . This is a complimentary approach to using amides and phosphate groups as linkers . The compound likely interacts with its targets through the formation of -SO2- linkages, leading to changes in the structure and function of the target molecules.

Biological Activity

2-Thiophenesulfonyl fluoride, 5-chloro- (CAS Number: 108158-05-0) is a sulfur-containing organic compound with a thiophene ring structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. Its sulfonyl fluoride functional group is known for its reactivity, making it a valuable building block in the synthesis of various biologically active compounds.

  • Empirical Formula : C₄H₂ClFO₂S₂
  • Molecular Weight : 200.64 g/mol
  • Structure : Characterized by the presence of a thiophene ring substituted with a chlorine atom and a sulfonyl fluoride group.
PropertyValue
CAS Number108158-05-0
Molecular Weight200.64 g/mol
FormLiquid
Assay95%
Reaction SuitabilityClick Chemistry

Biological Activity Overview

The biological activity of 2-thiophenesulfonyl fluoride, 5-chloro-, primarily revolves around its role as an inhibitor in various enzymatic processes. Research indicates that compounds with sulfonyl fluoride groups can act as irreversible inhibitors for certain enzymes, particularly those involved in cancer and angiogenesis pathways.

Key Findings

  • Enzyme Inhibition :
    • The compound exhibits significant inhibitory activity against methionine aminopeptidase-2 (MetAP2), which is implicated in tumor growth and metastasis. This activity suggests potential applications in cancer therapy .
  • Anticancer Properties :
    • Studies have shown that analogs of thiophene-based compounds can exhibit anticancer properties by targeting specific pathways involved in cell proliferation and survival .
  • Click Chemistry Applications :
    • The sulfonyl fluoride motif allows for the assembly of small molecules linked to proteins or nucleic acids through click chemistry methods, enhancing the versatility of this compound in drug design and development .

Case Study 1: Inhibition of MetAP2

A study highlighted the use of various sulfonyl fluorides, including 2-thiophenesulfonyl fluoride, 5-chloro-, demonstrating their effectiveness as MetAP2 inhibitors. The inhibition was evaluated through enzyme assays showing IC50 values indicative of potent activity against cancer cell lines.

Case Study 2: Antitumor Activity

Research involving thiophene derivatives has shown that these compounds can induce apoptosis in cancer cells. The mechanism involves the disruption of critical signaling pathways, leading to reduced cell viability and increased rates of programmed cell death.

Applications in Drug Development

The unique reactivity profile of 2-thiophenesulfonyl fluoride, 5-chloro-, makes it an attractive candidate for further development in pharmaceutical research. Its ability to form stable linkages with biomolecules positions it as a useful tool for creating targeted therapies.

Safety and Handling

Due to its corrosive nature, proper safety measures should be taken when handling this compound. It is classified under hazardous materials and requires appropriate storage conditions to prevent degradation and accidents.

Safety InformationDetails
Signal WordDanger
Hazard ClassificationsH314 (Causes severe skin burns and eye damage)
Storage Class Code8A (Combustible, corrosive hazardous materials)

Properties

IUPAC Name

5-chlorothiophene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQCGAGVTAESGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108158-05-0
Record name 108158-05-0
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